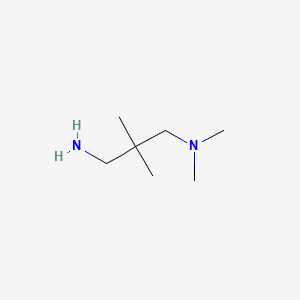

N,N,2,2-Tetramethyl-1,3-propanediamine

Description

N,N,2,2-Tetramethyl-1,3-propanediamine (CAS 53369-71-4) is a branched aliphatic diamine with the molecular formula C₇H₁₈N₂ and a molecular weight of 130.23 g/mol. Its structure features two terminal methyl-substituted amine groups and two additional methyl groups on the central carbon (C2) of the propane backbone (SMILES: CC(C)(CN)CN(C)C) . Key physicochemical properties include:

- Boiling Point: 155–158°C

- Density: 0.820 g/mL

- Refractive Index: 1.4355

- Flash Point: 35°C (highly flammable) .

This compound is classified as a corrosive and irritant, requiring careful handling due to its reactivity and flammability . It has niche applications in organic synthesis and materials science, though its use is less documented compared to structurally similar diamines.

Properties

IUPAC Name |

N',N',2,2-tetramethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-7(2,5-8)6-9(3)4/h5-6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDIVZQLPBUHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068844 | |

| Record name | N,N,2,2-Tetramethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53369-71-4 | |

| Record name | N,N,2,2-Tetramethyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53369-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediamine, N1,N1,2,2-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053369714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediamine, N1,N1,2,2-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,2,2-Tetramethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,2,2-tetramethylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Overview

The primary industrial preparation method involves the catalytic reaction of 1,3-propanediol with dimethylamine in the presence of hydrogen. This process uses a Cu-Co-Ni/Al₂O₃ catalyst in a fixed-bed reactor under controlled pressure and temperature conditions. The reaction proceeds via intermolecular dehydration and amination to form N,N,N',N'-tetramethyl-1,3-propanediamine.

Process Details

| Step | Description |

|---|---|

| Raw Materials | 1,3-Propanediol, Dimethylamine, Hydrogen |

| Catalyst | Cu-Co-Ni supported on Al₂O₃ (Cu 1–40%, Co 1–40%, Ni 0.1–20%, Mg 0.1–5%, Cr 0.1–5%) |

| Reactor Type | Fixed-bed reactor with continuous gas-solid phase reaction |

| Reaction Conditions | Temperature: 200–300 °C; Pressure: 15–20 MPa; Volume space velocity of 1,3-propanediol: 0.4–1.5 h⁻¹ |

| Molar Ratios | Dimethylamine: 1–5 : 1 (relative to 1,3-propanediol); Hydrogen: 1–2.5 : 1 (relative to 1,3-propanediol) |

| Process Control | Computerized DCS automatic control system for closed-cycle operation |

| Product Separation | Condensation, cooling, gas-liquid separation, rectification to isolate product and recycle unreacted materials |

Advantages

- High product selectivity with minimal by-products

- Efficient raw material utilization due to recycling of unreacted feed and intermediates

- Closed-cycle operation reduces environmental pollution and raw material loss

- Suitable for industrial-scale continuous production with good economic benefits

Detailed Reaction Scheme

- 1,3-Propanediol and dimethylamine are pumped separately into a preheater.

- They are mixed with hydrogen and vaporized.

- The vapor mixture passes through the fixed-bed catalyst reactor where the reaction occurs.

- The effluent is cooled and separated into gas and liquid phases.

- Gaseous hydrogen and dimethylamine are recycled.

- Liquid contains the product N,N,N',N'-tetramethyl-1,3-propanediamine, intermediate 3-dimethylaminopropanol, and minor by-products.

- Intermediate and unreacted 1,3-propanediol are recycled back to the reactor feed.

Catalyst Preparation

The catalyst is crucial for the reaction efficiency and selectivity. It is prepared by impregnating Al₂O₃ carrier with mixed nitrate solutions of copper, cobalt, nickel, magnesium, and chromium, followed by drying and roasting.

| Preparation Step | Description |

|---|---|

| Carrier | Al₂O₃ prepared from Al(OH)₃ neutralized and precipitated |

| Impregnation | Soaking Al₂O₃ in mixed nitrate solutions of Cu, Co, Ni, Mg, Cr in specified ratios |

| Drying | Air drying of impregnated carrier |

| Roasting | Calcination at 600 °C for 48 hours to obtain Cu-Co-Ni/Al₂O₃ catalyst |

Reaction Parameters and Results

| Parameter | Range/Value | Notes |

|---|---|---|

| Temperature | 200–300 °C | Optimized for maximum yield and selectivity |

| Pressure | 15–20 MPa | High pressure favors hydrogenation and amination |

| Space Velocity (1,3-propanediol) | 0.4–1.5 h⁻¹ | Controls contact time with catalyst |

| Molar Ratio (Dimethylamine:1,3-propanediol) | 1–5 : 1 | Excess dimethylamine ensures complete amination |

| Molar Ratio (Hydrogen:1,3-propanediol) | 1–2.5 : 1 | Sufficient hydrogen for reduction and dehydration |

Typical gas chromatographic analysis of reaction products shows high selectivity toward the desired tetramethyl diamine with minimal side products under these conditions.

Alternative Synthetic Routes (Research Context)

While the catalytic hydrogenation method is industrially dominant, other synthetic approaches for related diamines involve alkylation reactions. For example:

- Alkylation of N,N'-dimethyl-1,3-propanediamine with alkyl halides under controlled conditions in ethanol/water mixtures with organic bases, followed by crystallization and purification steps.

- These methods are more common in research or specialty chemical synthesis rather than large-scale production.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Raw Materials | 1,3-Propanediol, Dimethylamine, Hydrogen |

| Catalyst | Cu-Co-Ni/Al₂O₃ (prepared by nitrate impregnation and calcination) |

| Reactor | Fixed-bed, continuous, vapor phase |

| Reaction Conditions | 200–300 °C, 15–20 MPa, controlled molar ratios |

| Process Control | Computerized DCS system for closed-loop operation |

| Product Isolation | Condensation, gas-liquid separation, rectification |

| Yield & Selectivity | High yield with good selectivity, minimal by-products |

| Environmental Impact | Closed system reduces emissions and raw material loss |

Chemical Reactions Analysis

Types of Reactions

N,N,2,2-Tetramethyl-1,3-propanediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often involve alkyl halides under basic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields amine oxides, while reduction can produce simpler amines. Substitution reactions can result in various alkylated amines .

Scientific Research Applications

Polymer Production

Curing Agent in Epoxy Resins

TMPDA is widely used as a curing agent in the production of epoxy resins. It enhances the mechanical properties and thermal stability of the final products, making it particularly valuable in industries such as automotive and aerospace where durable materials are essential .

| Property | Value |

|---|---|

| Boiling Point | 145-146 °C |

| Density | 0.779 g/mL at 25 °C |

| Flash Point | 56 °C |

Case Study: Automotive Applications

In a study on automotive coatings, TMPDA was incorporated into epoxy formulations to improve adhesion and impact resistance. The results indicated a significant enhancement in durability compared to traditional curing agents .

Chemical Synthesis

Building Block for Organic Synthesis

TMPDA serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules. It is particularly useful in pharmaceutical development for synthesizing new drugs with specific therapeutic effects .

Catalytic Applications

TMPDA has been employed as a catalyst in various chemical reactions, such as the Baylis-Hillman reaction involving cycloalkenones. This application showcases its role in facilitating organic transformations efficiently .

Analytical Chemistry

Chromatographic Techniques

In analytical chemistry, TMPDA is utilized in chromatographic methods for separating and analyzing substances. Its effectiveness in these techniques makes it an essential tool for quality control and research purposes in laboratories .

Corrosion Inhibitors

Industrial Applications

TMPDA is effective in formulating corrosion inhibitors for metals, providing essential protection in industrial settings such as oil and gas pipelines. The compound's ability to prevent rust and degradation is critical for maintaining infrastructure integrity .

Biochemical Applications

Protein Modification

In biochemistry, TMPDA shows potential for modifying proteins and peptides, which can lead to advancements in drug delivery systems and targeted therapies. Its ability to interact with biological molecules opens avenues for innovative therapeutic strategies .

Nanotechnology

Role in Nanoparticle Synthesis

Recent studies have explored TMPDA's role in nanoparticle synthesis and stabilization. It has been shown to enhance the properties of metal-organic frameworks (MOFs), making it significant for applications in materials science .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Polymer Production | Curing agent for epoxy resins; enhances mechanical properties |

| Chemical Synthesis | Building block for drug synthesis; catalyst in organic reactions |

| Analytical Chemistry | Used in chromatographic techniques for substance separation |

| Corrosion Inhibitors | Formulates effective corrosion inhibitors for industrial metals |

| Biochemical Applications | Modifies proteins/peptides; aids drug delivery systems |

| Nanotechnology | Enhances properties of metal-organic frameworks; significant in nanoscience |

Mechanism of Action

The mechanism by which N,N,2,2-Tetramethyl-1,3-propanediamine exerts its effects involves its ability to act as a nucleophile due to the presence of amine groups. These amine groups can donate electrons to electrophilic centers, facilitating various chemical reactions. The compound’s steric hindrance also plays a role in its reactivity, influencing the selectivity and outcome of reactions .

Comparison with Similar Compounds

N,N,N',N'-Tetramethyl-1,3-Propanediamine (TMPDA)

- Applications : Forms CO₂-switchable pseudogemini surfactants with sodium dodecyl sulfate (SDS). Protonation by CO₂ generates quaternary ammonium species, enabling reversible transitions between spherical micelles (low viscosity) and wormlike micelles (high viscosity) .

- Key Difference : The absence of C2 methyl groups in TMPDA allows for greater conformational flexibility, facilitating electrostatic "bridging" between SDS molecules. In contrast, the steric bulk of C2 methyl groups in N,N,2,2-Tetramethyl-1,3-propanediamine may hinder such interactions, limiting its utility in surfactant systems .

N,N-Dimethyl-1,3-Propanediamine

- Structure : One terminal amine is dimethylated; the other is unsubstituted.

- Applications: Used in liposome surface modification (e.g., DSPE-PEG-2N conjugates) for targeted drug delivery.

2-Hydroxy-1,3-Propanediamine Derivatives

- Structure : Contains a hydroxyl group on the central carbon (C2) instead of methyl groups.

- Applications : Serves as a ligand for lanthanide and transition metal complexes (e.g., Cu²⁺, Dy³⁺). The hydroxyl group enhances metal coordination flexibility, enabling dinuclear or heteronuclear architectures .

- Key Difference : Substitution of the hydroxyl group with methyl groups eliminates hydrogen-bonding capability, reducing suitability for templated metal complex synthesis .

Comparison Based on Alkylation Patterns and Reactivity

| Compound | Molecular Formula | Substituents | Key Applications | Key Properties/Reactivity |

|---|---|---|---|---|

| This compound | C₇H₁₈N₂ | C2: 2×CH₃; N-terminals: 2×CH₃ | Organic synthesis, specialty chemicals | High steric hindrance, low polarity |

| TMPDA | C₇H₁₈N₂ | N-terminals: 4×CH₃ | CO₂-responsive surfactants | Flexible spacer, pH/CO₂-sensitive |

| N,N-Dimethyl-1,3-propanediamine | C₅H₁₄N₂ | One N-terminal: 2×CH₃ | Liposome functionalization | Moderate hydrophobicity, tertiary amine |

| N,N,N′-Trimethyl-1,3-propanediamine | C₆H₁₆N₂ | Two N-terminals: 3×CH₃ | Quaternary ammonium salt synthesis | Intermediate alkylation, nucleophilic |

Coordination Chemistry

- This compound: Limited evidence of metal coordination due to steric hindrance from C2 methyl groups.

- 2-Hydroxy-1,3-propanediamine: Forms stable complexes with Cu²⁺, Dy³⁺, and Tb³⁺ via N₂O₃ donor set, enabling applications in catalysis and luminescence .

- N,N-Diethyl-1,3-propanediamine (bep) : Used in cobalt(III) complexes; ethyl groups provide moderate steric bulk compared to methyl derivatives .

Biological Activity

N,N,2,2-Tetramethyl-1,3-propanediamine (TMPDA) is a compound with significant biological activity and diverse applications in chemistry and biology. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₈N₂

- Molecular Weight : 130.23 g/mol

- CAS Number : 53369-71-4

- Boiling Point : 155-158 °C

- Density : 0.818 g/mL at 25 °C

- Refractive Index : 1.4355

Mechanisms of Biological Activity

TMPDA exhibits various biological activities that can be categorized into several key areas:

-

Antimicrobial Properties :

- TMPDA has been utilized in the development of hydrophilic antimicrobial polycations. Research by Strassburg et al. (2017) demonstrated that TMPDA can enhance the antimicrobial properties of hydrogels, making them effective against bacterial growth while maintaining structural integrity.

-

Anticancer Activity :

- A study published in MDPI highlighted the compound's antiproliferative effects on cancer cells. TMPDA was shown to decrease cell proliferation, induce apoptosis, and promote cell cycle arrest in various cancer cell lines. The compound's mechanism involves the regulation of oxidative metabolism and inflammation, which are critical factors in cancer progression .

- Catalytic Applications :

Case Study 1: Antimicrobial Hydrogel Development

Strassburg et al. (2017) investigated the use of TMPDA in creating antimicrobial hydrogels. The study reported:

- Objective : To develop a superabsorber hydrogel with long-lasting antimicrobial properties.

- Methodology : TMPDA was cross-linked with polycations to form a hydrogel network.

- Results : The resulting hydrogels exhibited rapid swelling and maintained antimicrobial efficacy over time.

Case Study 2: Anticancer Mechanisms

A recent study evaluated TMPDA's effects on SW480 colorectal cancer cells:

- Objective : To assess the antiproliferative effects of TMPDA.

- Methodology : Cells were treated with varying concentrations of TMPDA, followed by analysis of cell cycle progression and apoptosis.

- Results : Treatment with TMPDA resulted in significant cell cycle arrest at the G0/G1 phase and increased apoptosis rates, indicating its potential as an anticancer agent .

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Enhances antimicrobial properties in hydrogels | Strassburg et al., 2017 |

| Anticancer | Induces apoptosis and cell cycle arrest in cancer cells | MDPI Study |

| Catalytic | Acts as a catalyst in organic synthesis reactions | Sigma-Aldrich |

Q & A

Q. Table 1: Key Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Density (20°C) | 0.78 g/cm³ | |

| Flash Point | 31°C (Equilibrium method) | |

| pK₁/pK₂ | Experimentally determined* | |

| Storage Temperature | 2–30°C | |

| Aqueous pH (100 g/L) | 12.5 |

*Specific pK values from require direct experimental validation under controlled conditions.

Q. Table 2: Applications in Advanced Material Systems

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.